molecular formula C17H20N2O2S B2746808 1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1797952-29-4

1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No. B2746808
CAS RN: 1797952-29-4
M. Wt: 316.42
InChI Key: MCOQPOPDHOCMRN-UHFFFAOYSA-N
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Description

1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that has been developed through a series of chemical reactions, and its unique chemical structure makes it an interesting target for researchers in various fields. In

Scientific Research Applications

Chemical Inhibitors and Pharmacology

The chemical compound 1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a part of a broader class of compounds that have significant implications in various scientific research and pharmacological studies. One of the core areas of application involves the study of piperazine derivatives, a six-membered nitrogen-containing heterocycle, known for its presence in a wide range of therapeutic drugs. These drugs exhibit diverse pharmacological activities, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The versatility of piperazine and its derivatives underscores their importance in drug discovery and development processes, especially in enhancing pharmacokinetic and pharmacodynamic factors through the modification of substituents on the piperazine ring (Rathi et al., 2016).

Redox Mediators and Enzymatic Treatment

Another significant application of this compound is in the enzymatic treatment of organic pollutants. The use of enzymes, in conjunction with redox mediators, has shown promise in the remediation and degradation of various recalcitrant compounds found in industrial wastewater. These redox mediators are crucial in enhancing the substrate range and efficiency of pollutant degradation by several enzymes, including laccases, lignin peroxidases, and manganese peroxidases, among others. This enzymatic approach, facilitated by redox mediators, represents a vital area of research in environmental science, aiming to address the challenges associated with the treatment of aromatic compounds present in industrial effluents (Husain & Husain, 2007).

Oxidative Stress and Neurotoxicity

The study of oxidative stress and its implications in neurotoxicity also presents a critical area of research involving this compound. Oxidative stress is a pivotal event in the neurotoxic effects induced by various environmental toxicants, including methylmercury (MeHg). Research has indicated that the electrophilic properties of MeHg, coupled with its ability to oxidize thiols, play essential roles in oxidative damage. This has led to hypotheses that nucleophilic groups with high affinities for toxicants like MeHg might be primary targets, thereby mediating oxidative stress. Understanding the molecular events related to MeHg-induced oxidative damage through the study of compounds like this compound could contribute significantly to elucidating the mechanisms of neurotoxicity (Farina, Aschner, & Rocha, 2011).

properties

IUPAC Name

1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-13-4-2-6-16(18-13)21-14-7-9-19(10-8-14)17(20)12-15-5-3-11-22-15/h2-6,11,14H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOQPOPDHOCMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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